molecular formula C16H24BrNO4 B2963125 tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate CAS No. 1690457-91-0

tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate

Cat. No.: B2963125
CAS No.: 1690457-91-0
M. Wt: 374.275
InChI Key: GPTOZSYNKPFQSE-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate: is a synthetic organic compound with a complex structure It features a tert-butyl carbamate group attached to a 3-hydroxypropyl chain, which is further connected to a 5-bromo-2-methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-methoxybenzyl alcohol and tert-butyl carbamate.

    Protection of Hydroxyl Group: The hydroxyl group of 5-bromo-2-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.

    Formation of Intermediate: The protected intermediate is then reacted with 3-chloropropanol in the presence of a base like potassium carbonate to form the 3-hydroxypropyl derivative.

    Deprotection: The protecting group is removed to yield the free hydroxyl compound.

    Carbamate Formation: Finally, the free hydroxyl compound is reacted with tert-butyl carbamate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired tert-butyl carbamate derivative.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated purification systems to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, or the methoxy group can be demethylated.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Formation of 3-oxo derivatives.

    Reduction: Formation of dehalogenated or demethylated products.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The tert-butyl carbamate group is a common protecting group for amines in organic synthesis.

Biology and Medicine

    Drug Development: Potential use in the development of pharmaceuticals due to its structural features that mimic biologically active molecules.

    Biochemical Studies: Used in studies to understand the interaction of similar compounds with biological targets.

Industry

    Material Science:

    Agriculture: Possible use in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-aminopropyl}carbamate: Similar structure but with an amino group instead of a hydroxyl group.

    tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-methoxypropyl}carbamate: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

The presence of the hydroxyl group in tert-butyl N-{2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl}carbamate provides unique reactivity compared to its analogs. This allows for specific interactions in biological systems and offers distinct synthetic pathways for further modification.

Properties

IUPAC Name

tert-butyl N-[2-[(5-bromo-2-methoxyphenyl)methyl]-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO4/c1-16(2,3)22-15(20)18-9-11(10-19)7-12-8-13(17)5-6-14(12)21-4/h5-6,8,11,19H,7,9-10H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTOZSYNKPFQSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)Br)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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